6-(1-Pyrrolidinyl)hexylamine
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Overview
Description
6-(1-Pyrrolidinyl)hexylamine: is an organic compound that features a pyrrolidine ring attached to a hexylamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a primary amine and a tertiary amine within the same molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Pyrrolidinyl)hexylamine typically involves the reaction of 1-pyrrolidine with 6-bromohexylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon attached to the bromine atom, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-(1-Pyrrolidinyl)hexylamine can undergo oxidation reactions, particularly at the amine groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can convert the amine groups to their corresponding amines.
Substitution: The primary amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: 6-(1-Pyrrolidinyl)hexylamine is used as a building block in the synthesis of more complex molecules. Its dual amine functionality makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(1-Pyrrolidinyl)hexylamine involves its interaction with biological targets, such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure but without the hexylamine chain.
Hexylamine: A compound with a similar hexylamine chain but without the pyrrolidine ring.
N-Methylpyrrolidine: A compound with a methyl group attached to the nitrogen of the pyrrolidine ring.
Uniqueness: 6-(1-Pyrrolidinyl)hexylamine is unique due to the presence of both a pyrrolidine ring and a hexylamine chain within the same molecule. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-pyrrolidin-1-ylhexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c11-7-3-1-2-4-8-12-9-5-6-10-12/h1-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCCJZIBRWRLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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